N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and tetrazole moieties. These structures are known for their diverse biological activities and are often found in pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the introduction of the ethyl chain and the phenyl-tetrazole group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The tetrazole ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE
- N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is unique due to the presence of both benzimidazole and tetrazole rings, which confer distinct biological activities. This combination is not commonly found in other compounds, making it a valuable subject for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N7O |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H17N7O/c26-18(17(25-12-20-23-24-25)13-6-2-1-3-7-13)19-11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9,12,17H,10-11H2,(H,19,26)(H,21,22) |
InChI Key |
XZFCUHIGESFLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=NC3=CC=CC=C3N2)N4C=NN=N4 |
Origin of Product |
United States |
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